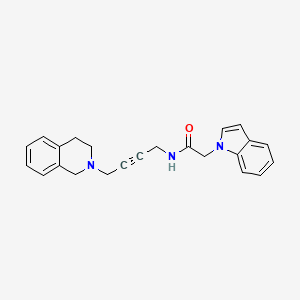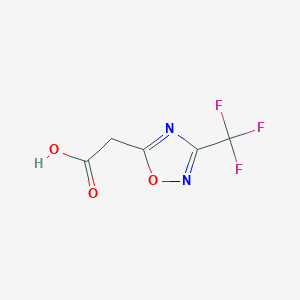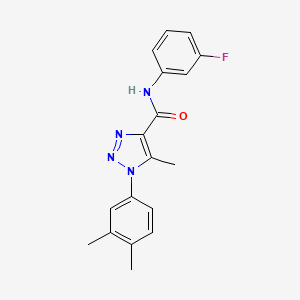
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-fluorophenoxy)acetamide, also known as FPA-124, is a small molecule drug that has been developed for the treatment of neurological disorders. This drug has shown promising results in various scientific studies and has been found to have potential therapeutic effects in a range of neurological conditions.
Applications De Recherche Scientifique
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives for their role in constructing novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their structural characteristics and antioxidant activities, demonstrating significant potential in biochemical applications through their supramolecular architectures and in vitro antioxidant capacities.
Chemoselective Synthesis
Research by Magadum & Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs, underscores the importance of chemoselective acetylation processes. This study provides insight into optimizing synthesis processes for pharmaceutical applications, showcasing the versatility of acetamide derivatives in drug development.
Novel Antipsychotic Agents
A groundbreaking study from 1987 by Wise et al. introduced 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. These compounds, which include variations of the acetamide structure, were found to exhibit antipsychotic-like profiles without interacting with dopamine receptors, presenting a new avenue for psychiatric medication development.
Toxicological Evaluation
The safety and toxicological profile of related compounds were assessed by Karanewsky et al. (2015) for potential use in food and beverage applications. This study highlights the rigorous evaluation processes necessary for introducing new chemical entities into consumer products, ensuring safety and compliance with health standards.
Inhibition of Fatty Acid Synthesis
Research on chloroacetamide derivatives, including those similar to our compound of interest, has demonstrated their efficacy as herbicides by inhibiting fatty acid synthesis in certain algae and plants, as discussed by Weisshaar & Böger (1989). This application signifies the potential of acetamide derivatives in agricultural chemistry for controlling unwanted vegetation.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-13-4-1-2-5-14(13)22-12-15(20)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8H,7,9-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYNBLXAUISAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCOCCN2C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)



![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)

